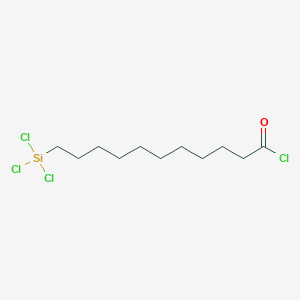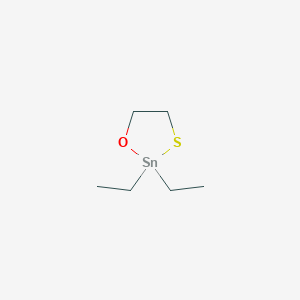
2,2-Diethyl-1,3,2-oxathiastannolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl-1,3,2-oxathiastannolane is an organotin compound with the molecular formula C6H12OSn. This compound is characterized by the presence of a tin atom within a five-membered ring that includes oxygen and sulfur atoms. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3,2-oxathiastannolane typically involves the reaction of diethylstannane with sulfur and oxygen-containing reagents. One common method is the reaction of diethylstannane with sulfur monochloride (S2Cl2) in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Diethyl-1,3,2-oxathiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The tin atom in the compound can undergo nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
2,2-Diethyl-1,3,2-oxathiastannolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its catalytic properties.
Mecanismo De Acción
The mechanism of action of 2,2-Diethyl-1,3,2-oxathiastannolane involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3,2-oxathiastannolane: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-1,3,2-oxathiastannolane: Similar structure but with different substituents on the tin atom.
Uniqueness
This compound is unique due to its specific combination of ethyl groups and the presence of both oxygen and sulfur in the ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
24471-72-5 |
|---|---|
Fórmula molecular |
C6H14OSSn |
Peso molecular |
252.95 g/mol |
Nombre IUPAC |
2,2-diethyl-1,3,2-oxathiastannolane |
InChI |
InChI=1S/C2H5OS.2C2H5.Sn/c3-1-2-4;2*1-2;/h4H,1-2H2;2*1H2,2H3;/q-1;;;+2/p-1 |
Clave InChI |
QKAPMSHENPOYMG-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn]1(OCCS1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


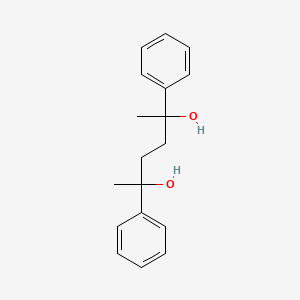
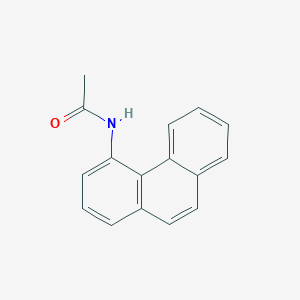

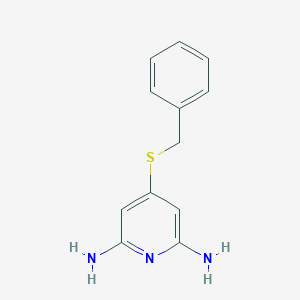
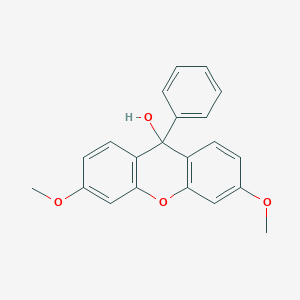
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
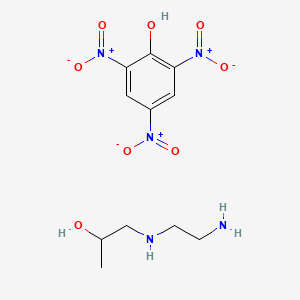
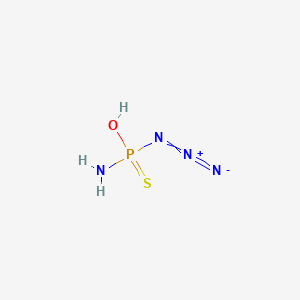
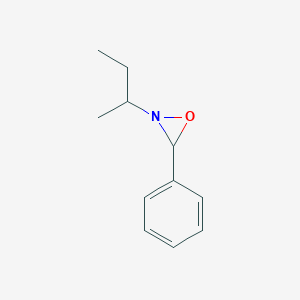

![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
